molecular formula C7H7NO5S B8745651 2-(Sulfamoyloxy)benzoic acid CAS No. 115438-18-1

2-(Sulfamoyloxy)benzoic acid

Cat. No.: B8745651
CAS No.: 115438-18-1
M. Wt: 217.20 g/mol
InChI Key: QTSWEUQHTHVJLT-UHFFFAOYSA-N
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Description

2-(Sulfamoyloxy)benzoic acid is a benzoic acid derivative with a sulfamoyloxy group (-OSO₂NH₂) substituted at the 2-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the sulfonamide group, enabling unique physicochemical and biological properties. Its structure allows for diverse applications, including pharmaceutical intermediates and organic synthesis precursors. The sulfamoyloxy group enhances solubility in polar solvents and may influence hydrogen-bonding interactions, as observed in related sulfonamide-containing compounds .

Properties

CAS No.

115438-18-1

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-sulfamoyloxybenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(11,12)13-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

QTSWEUQHTHVJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

  • 2-(Tosyloxy)benzoic Acid (CAS 82745-72-0): The tosyloxy (-OSO₂C₆H₄CH₃) group increases lipophilicity compared to 2-(sulfamoyloxy)benzoic acid, reducing aqueous solubility. Its molecular weight (292.31 g/mol) and density are higher due to the bulky tolyl group .
  • 2-[(Methylsulfonyl)amino]benzoic Acid: The methylsulfonamide group (-NHSO₂CH₃) introduces intramolecular hydrogen bonds (N–H⋯O), stabilizing its planar conformation and enhancing crystallinity. This contrasts with 2-(sulfamoyloxy)benzoic acid, where the -OSO₂NH₂ group may form intermolecular hydrogen bonds .
  • 4-Amino-2-sulfanylbenzoic Acid (CAS 78334-06-2): The thiol (-SH) and amino (-NH₂) groups increase reactivity, particularly in metal coordination. Its solubility in polar solvents is higher than 2-(sulfamoyloxy)benzoic acid due to additional hydrogen-bonding sites .

Table 1. Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
2-(Sulfamoyloxy)benzoic acid 217.19* -COOH, -OSO₂NH₂ Moderate in polar solvents
2-(Tosyloxy)benzoic acid 292.31 -COOH, -OSO₂C₆H₄CH₃ Low in water
2-[(Methylsulfonyl)amino]benzoic acid 229.24 -COOH, -NHSO₂CH₃ High in DMSO
4-Amino-2-sulfanylbenzoic acid 187.21 -COOH, -SH, -NH₂ High in aqueous buffers

*Calculated based on molecular formula C₇H₅NO₅S.

Pharmacological Potential

  • Antitumor Activity : Derivatives like 2-acetamidobenzoic acid methyl ester (Av7) from Aconitum vaginatum exhibit IC₅₀ values < 50 μM against gastric (AGS) and lung (A549) cancer cells. The sulfamoyloxy group in 2-(sulfamoyloxy)benzoic acid may similarly enhance cytotoxicity via DNA intercalation or enzyme inhibition .
  • Anti-Inflammatory and Analgesic Effects : 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid derivatives show COX-2 inhibition comparable to diclofenac, suggesting the sulfamoyloxy group could modulate prostaglandin synthesis .

Receptor Binding and Selectivity

  • T1R3 Receptor Interactions : 2-Benzoylbenzoic acid derivatives exhibit ΔGbinding values of -7.2 to -8.5 kcal/mol for sweet taste receptors, influenced by substituents. The sulfamoyloxy group’s electronegativity may improve binding affinity compared to methoxy or methyl groups .

Q & A

Q. What are the recommended methods for synthesizing 2-(Sulfamoyloxy)benzoic acid in a laboratory setting?

Methodological Answer: The synthesis typically involves sulfamoylation of salicylic acid derivatives. A common approach is reacting 2-hydroxybenzoic acid with sulfamoyl chloride under controlled alkaline conditions (pH 8–9) to minimize hydrolysis of the sulfamoyl group. Reaction monitoring via thin-layer chromatography (TLC) with UV detection at 254 nm is advised . Purification is achieved through recrystallization using ethanol-water mixtures, leveraging hydrogen-bonding interactions to enhance crystal lattice stability .

Q. How can researchers confirm the structural integrity of 2-(Sulfamoyloxy)benzoic acid post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen-bonding networks can be visualized using ORTEP-III for graphical representation .
  • NMR spectroscopy : The sulfamoyloxy group generates distinct proton signals (e.g., NH2 protons at δ 4.5–5.0 ppm in DMSO-d6) and carbon shifts (C=O at ~170 ppm) .

Q. What factors influence the solubility and stability of 2-(Sulfamoyloxy)benzoic acid in aqueous solutions?

Methodological Answer: Solubility is pH-dependent due to the carboxylic acid and sulfamoyl groups. Below pH 3, the compound is sparingly soluble (protonated COOH), while above pH 5, deprotonation increases solubility. Stability studies using HPLC at 25°C show degradation <5% over 72 hours in buffered solutions (pH 7.4). Hydrolysis of the sulfamoyl group is a key degradation pathway, mitigated by storing samples at 4°C in amber vials .

Q. Which analytical techniques are suitable for quantifying 2-(Sulfamoyloxy)benzoic acid in biological matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for high sensitivity (LOQ: 0.1 ng/mL) .
  • HPLC-UV : Use a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 220 nm, validated for linearity (R² > 0.99) in serum samples .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in hydrogen-bonding patterns of 2-(Sulfamoyloxy)benzoic acid?

Methodological Answer: Graph set analysis (GSA) is critical for categorizing hydrogen-bond motifs. For example, the sulfamoyl NH2 group often forms R₂²(8) motifs with adjacent carboxylate oxygens. SHELXL refinement with TWIN/BASF commands is recommended for handling twinned crystals, which are common due to the compound’s polar functional groups .

Q. What computational strategies predict the interaction of 2-(Sulfamoyloxy)benzoic acid with enzymatic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like α-glucosidase. The sulfamoyl group’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • MD simulations : GROMACS simulations (300 K, 100 ns) reveal conformational stability of enzyme-ligand complexes, with RMSD < 2.0 Å indicating robust binding .

Q. How can researchers address contradictory bioactivity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

  • Enzyme inhibition assays : Use fixed ATP concentrations (1 mM) and pre-incubate inhibitors for 15 minutes to ensure equilibrium.
  • Cell-based studies : Normalize data to vehicle controls and confirm compound stability via LC-MS .

Q. What synthetic modifications enhance the metabolic stability of 2-(Sulfamoyloxy)benzoic acid derivatives?

Methodological Answer:

  • Methoxy substitution : Introducing a methoxy group at the 5-position reduces hepatic clearance (e.g., t½ increases from 2.1 to 4.7 hours in rat microsomes) by sterically shielding the sulfamoyl group .
  • Deuterium labeling : Replace labile hydrogens with deuterium (e.g., NH2 → ND2) to slow oxidative metabolism, validated via CYP450 isoform profiling .

Q. How does hydrogen-bonding topology influence the material properties of metal-organic frameworks (MOFs) incorporating this compound?

Methodological Answer: The carboxylate and sulfamoyl groups act as polydentate ligands. In Zn-based MOFs, the compound forms 1D chains via μ₂-O bridges, confirmed by PXRD and BET surface area analysis (500–700 m²/g). Thermal stability (TGA up to 300°C) correlates with the density of hydrogen bonds .

Q. What strategies mitigate radiation damage during X-ray data collection for this compound?

Methodological Answer:

  • Cryocooling : Flash-freeze crystals to 100 K in liquid nitrogen with 25% glycerol as a cryoprotectant.
  • Low-dose protocols : Use a PILATUS3 detector with 10% beam attenuation to reduce decay (e.g., <15% intensity loss over 360° rotation) .

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